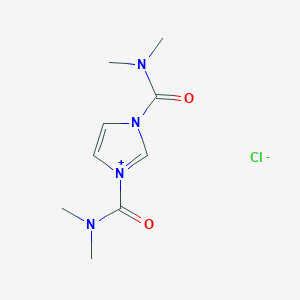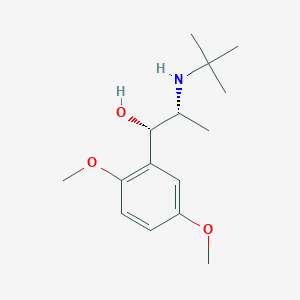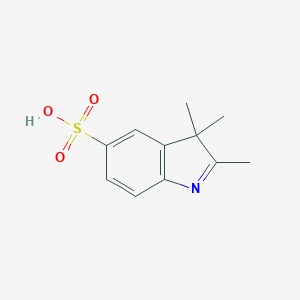
2,3,3-トリメチル-3H-インドール-5-スルホン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3,3-Trimethyl-3H-indole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is known for its unique structural properties, which include a sulfonic acid group attached to an indole ring. This compound is often used in various scientific research applications due to its reactivity and functional properties .
科学的研究の応用
2,3,3-Trimethyl-3H-indole-5-sulfonic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of indole derivatives.
Biology: The compound is used in biochemical assays and as a fluorescent dye for labeling biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
It’s known that the compound can be conjugated to various biological molecules such as peptides, proteins, nucleic acids, rna, dna, carbohydrates, polymers, and small molecules . This suggests a broad range of potential targets.
Mode of Action
The mode of action of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is primarily through its interaction with these targets. The compound’s unique molecular structure, which includes an indole ring and a sulfonic acid group, endows it with excellent reactivity . This allows it to form conjugates with various biological molecules, potentially altering their function .
Pharmacokinetics
It’s known that the compound is water-soluble , which could influence its absorption and distribution in the body
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method includes reacting indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group . Another method involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes, utilizing advanced reactors and precise temperature control to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .
化学反応の分析
Types of Reactions: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted indole compounds .
類似化合物との比較
- 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
- 2,3,3-Trimethyl-3H-indole-5-sulfonamide
- 2,3,3-Trimethyl-3H-indole-5-sulfonate
Comparison: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. Compared to its carboxylic acid and sulfonamide counterparts, the sulfonic acid group provides stronger acidity and better water solubility, making it more suitable for certain biochemical applications .
特性
CAS番号 |
132557-73-4 |
|---|---|
分子式 |
C17H28N2O3S |
分子量 |
340.5 g/mol |
IUPAC名 |
N,N-diethylethanamine;2,3,3-trimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3 |
InChIキー |
OEXSMDPSRPJDIB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |
正規SMILES |
CCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


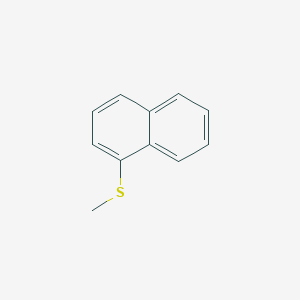
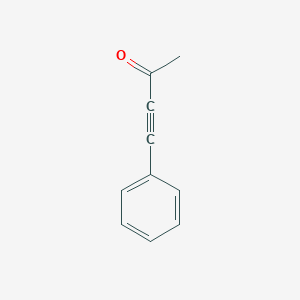
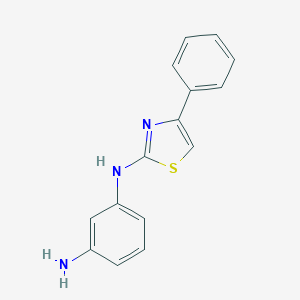
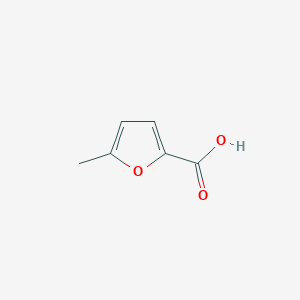

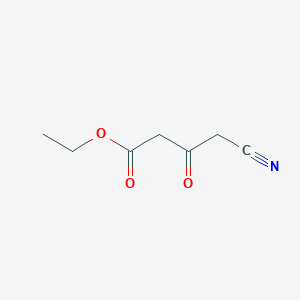
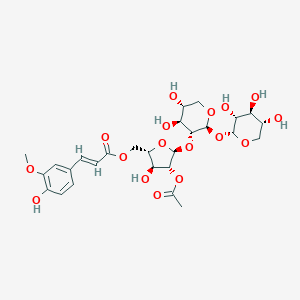
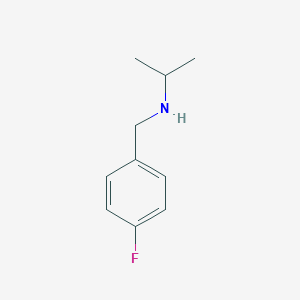
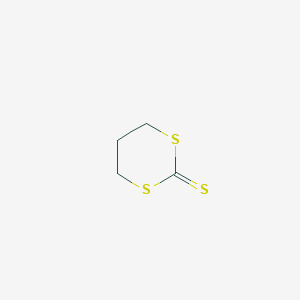
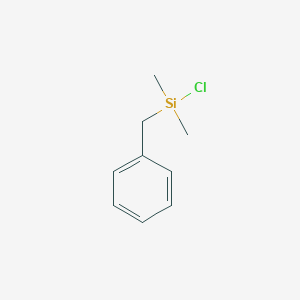

![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
